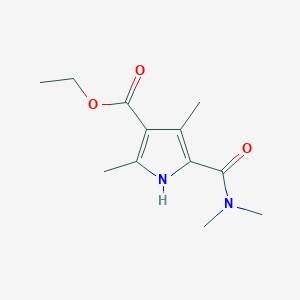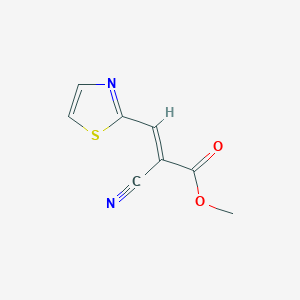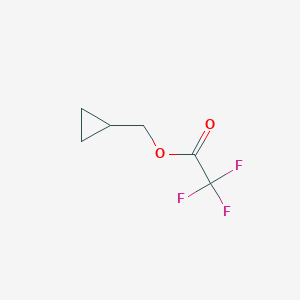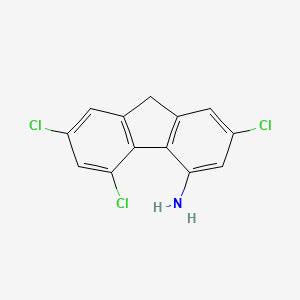
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, dimethylcarbamoyl, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of a pyrrole derivative with ethyl chloroformate and dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethyl Group: Ethyl chloroformate is reacted with the pyrrole intermediate to introduce the ethyl group at the 3-position.
Dimethylcarbamoylation: Dimethylamine is then introduced to form the dimethylcarbamoyl group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or dimethylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the dimethylcarbamoyl group, which may result in different chemical and biological properties.
5-(Dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the ethyl group, which may affect its solubility and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carboxylate: Lacks both the ethyl and dimethylcarbamoyl groups, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13219-75-5 |
|---|---|
Formule moléculaire |
C12H18N2O3 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-6-17-12(16)9-7(2)10(13-8(9)3)11(15)14(4)5/h13H,6H2,1-5H3 |
Clé InChI |
BJNQKERRLJONMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C)C(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)





![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)



![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
